molecular formula C19H23N5O2 B6692836 (3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide

(3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6692836
M. Wt: 353.4 g/mol
InChI Key: FQBFVHZAHSAAPU-CVEARBPZSA-N
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Description

(3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include indole derivatives, pyrazole derivatives, and pyrrolidine derivatives. The key steps in the synthesis may involve:

    Formation of the indole derivative: This can be achieved through cyclization reactions of appropriate precursors.

    Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride.

    Formation of the pyrazole derivative: This involves the reaction of hydrazine with a suitable diketone.

    Coupling reactions: The acetylated indole derivative is coupled with the pyrazole derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(3R,4S)-1-[2-(2,3-dihydroindol-1-yl)acetyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-22-9-14(8-21-22)15-10-24(11-16(15)19(20)26)18(25)12-23-7-6-13-4-2-3-5-17(13)23/h2-5,8-9,15-16H,6-7,10-12H2,1H3,(H2,20,26)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBFVHZAHSAAPU-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2C(=O)N)C(=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2CN(C[C@@H]2C(=O)N)C(=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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